molecular formula C18H13N3O2 B7727961 (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol

(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol

Cat. No.: B7727961
M. Wt: 303.3 g/mol
InChI Key: TYARRTRIOQLGGW-YBFXNURJSA-N
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Description

(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzo[d]oxazole moiety and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydrazinylbenzo[d]oxazole with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated hydrazone linkages.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazone linkage.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific pathways in diseases.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, showing efficacy in preliminary in vitro studies.

Industry

In the industrial sector, the compound is investigated for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, disrupting key pathways involved in disease progression. The hydrazone linkage plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol.

    Benzo[d]oxazole: A core structure present in the compound.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

This compound is unique due to its combination of a naphthalene core, benzo[d]oxazole moiety, and hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and application in various fields.

Properties

IUPAC Name

1-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-11,22H,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARRTRIOQLGGW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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